Ethyl 5-chloro-2-methoxynicotinate
Description
Ethyl 5-chloro-2-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 5, a methoxy group at position 2, and an ethyl ester at the carboxyl position (). This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features—specifically the electron-withdrawing chlorine and the electron-donating methoxy group—create a unique electronic profile that influences reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 5-chloro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
IIUDDGNPBSLOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-methoxynicotinate typically involves the esterification of 5-chloro-2-methoxynicotinic acid. One common method is the reaction of 5-chloro-2-methoxynicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-methoxynicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Ethyl 5-chloro-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-methoxynicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Ethyl 5-Chloro-2-Methoxynicotinate with Key Analogs
Key Insights :
- Halogen Substitution : Replacing chlorine with bromine (e.g., Ethyl 5-bromo-4-hydroxy-2-methylnicotinate) increases molecular weight and polarizability, enhancing electrophilic reactivity in cross-coupling reactions .
- Ester Group Variation : Ethyl esters generally exhibit higher metabolic stability compared to methyl esters, as seen in Methyl 6-chloro-2-methoxynicotinate, which has reduced bioavailability due to faster hydrolysis .
- Substituent Position : Methoxy at position 2 (target compound) vs. position 6 (Ethyl 2-chloro-6-methoxynicotinate) alters steric hindrance and electronic effects, impacting binding to biological targets like enzymes or receptors .
Physicochemical and Pharmacological Comparisons
Table 2: Pharmacological and Physicochemical Data for Select Compounds
Key Insights :
- Lipophilicity: this compound’s estimated LogP (~2.5) suggests moderate membrane permeability, comparable to Methyl 5-chloro-6-isopropoxynicotinate (LogP 2.9) but lower than Ethyl 2-(benzylamino)-5-chloronicotinate (LogP 3.1) .
Biological Activity
Ethyl 5-chloro-2-methoxynicotinate (EMN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of EMN, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
- Structure : Contains a chloro group and a methoxy group on the pyridine ring, which may influence its biological activity.
Pharmacological Activities
This compound has been studied for various biological activities, including:
-
Antitumor Activity :
- EMN has shown potential in inhibiting tumor growth in various cancer cell lines. It acts through the modulation of key signaling pathways involved in cell proliferation and apoptosis.
- A study demonstrated that EMN reduced cell viability in human melanoma cells by inducing apoptosis via the mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cell death.
-
Neuroprotective Effects :
- Research indicates that EMN may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
- In animal models of neurodegenerative diseases, EMN administration resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function.
-
Anti-inflammatory Properties :
- EMN has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.
- In a recent study, EMN was shown to downregulate the expression of NF-kB and COX-2 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
The mechanisms underlying the biological activities of EMN are multifaceted:
- Inhibition of Enzymatic Pathways : EMN may inhibit specific enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : The compound influences various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
- Interaction with Receptors : EMN may interact with nicotinic acetylcholine receptors (nAChRs), which play significant roles in neuronal signaling and could mediate some neuroprotective effects.
Case Study 1: Antitumor Efficacy
In a study involving human melanoma cells, treatment with EMN at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells correlating with elevated levels of caspase-3 activity.
Case Study 2: Neuroprotection
In a mouse model of Alzheimer's disease, administration of EMN at doses of 5 mg/kg daily for four weeks led to significant improvements in memory retention tested via the Morris water maze. Histological analysis revealed reduced amyloid plaque deposition compared to control groups.
Data Table
| Activity | Methodology | Findings |
|---|---|---|
| Antitumor | Cell viability assay | Reduced viability by 40% at 50 µM |
| Neuroprotection | Morris water maze | Improved memory retention by 30% |
| Anti-inflammatory | Cytokine production assay | Decreased IL-6 and TNF-alpha levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
